molecular formula C12H13N3 B12862732 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile

3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile

Katalognummer: B12862732
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: UQGDQJHEFMFZRT-SDQBBNPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is an organic compound that features both pyridine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile typically involves the following steps:

    Starting Materials: Pyridine-2-carbaldehyde and pyrrolidine.

    Reaction: A Knoevenagel condensation reaction between pyridine-2-carbaldehyde and pyrrolidine in the presence of a base such as piperidine.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Pyridin-2-yl)-3-(piperidin-1-yl)acrylonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.

    3-(Pyridin-2-yl)-3-(morpholin-1-yl)acrylonitrile: Contains a morpholine ring.

Uniqueness

3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is unique due to the combination of the pyridine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H13N3

Molekulargewicht

199.25 g/mol

IUPAC-Name

(Z)-3-pyridin-2-yl-3-pyrrolidin-1-ylprop-2-enenitrile

InChI

InChI=1S/C12H13N3/c13-7-6-12(15-9-3-4-10-15)11-5-1-2-8-14-11/h1-2,5-6,8H,3-4,9-10H2/b12-6-

InChI-Schlüssel

UQGDQJHEFMFZRT-SDQBBNPISA-N

Isomerische SMILES

C1CCN(C1)/C(=C\C#N)/C2=CC=CC=N2

Kanonische SMILES

C1CCN(C1)C(=CC#N)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.